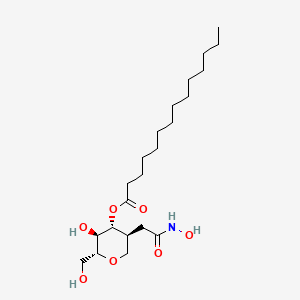

1,5-Anhydro-2-C-(carboxymethyl-N-hydroxyamide)-2-deoxy-3-O-myristoyl-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du TU-514 implique plusieurs étapes, commençant par la préparation de la structure de base du glucitolLes conditions réactionnelles impliquent généralement l'utilisation de groupes protecteurs, une déprotection sélective et des réactions de couplage pour introduire les groupes fonctionnels souhaités

Analyse Des Réactions Chimiques

TU-514 subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyles du noyau de glucitol peuvent être oxydés pour former des composés carbonylés.

Réduction : Le groupe carboxymethyl-N-hydroxyamide peut être réduit pour former des amines primaires.

Substitution : La chaîne d'ester de myristoyle peut être substituée par d'autres chaînes d'acides gras dans des conditions appropriées.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

TU-514 est largement utilisé dans la recherche scientifique, en particulier dans l'étude de la biosynthèse du lipide A bactérien. Ses applications comprennent :

Chimie : TU-514 sert de composé modèle pour étudier les interactions enzyme-substrat et la conception d'inhibiteurs.

Biologie : Il est utilisé pour étudier le rôle de LpxC dans la viabilité cellulaire bactérienne et la biosynthèse du lipide A.

Médecine : TU-514 est étudié comme agent antibactérien potentiel en raison de sa capacité à inhiber LpxC, une enzyme essentielle des bactéries Gram-négatives.

Industrie : Bien que ses applications industrielles soient limitées, le rôle de TU-514 dans la recherche antibactérienne a des implications pour le développement de nouveaux antibiotiques

Mécanisme d'action

TU-514 exerce ses effets en se liant au site actif de l'enzyme UDP-3-O-acyl-N-acétylglucosamine désacétylase (LpxC). Cette liaison inhibe l'activité de l'enzyme, empêchant l'étape de désacétylation dans la biosynthèse du lipide A. L'inhibition est facilitée par la chélation de l'ion zinc catalytique au site actif par le groupe acide hydroxamique de TU-514 .

Applications De Recherche Scientifique

TU-514 is widely used in scientific research, particularly in the study of bacterial lipid A biosynthesis. Its applications include:

Chemistry: TU-514 serves as a model compound for studying enzyme-substrate interactions and inhibitor design.

Biology: It is used to investigate the role of LpxC in bacterial cell viability and the biosynthesis of lipid A.

Medicine: TU-514 is explored as a potential antibacterial agent due to its ability to inhibit LpxC, an essential enzyme in Gram-negative bacteria.

Industry: While its industrial applications are limited, TU-514’s role in antibacterial research has implications for the development of new antibiotics

Mécanisme D'action

TU-514 exerts its effects by binding to the active site of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This binding inhibits the enzyme’s activity, preventing the deacetylation step in the biosynthesis of lipid A. The inhibition is facilitated by the chelation of the catalytic zinc ion in the active site by the hydroxamic acid group in TU-514 .

Comparaison Avec Des Composés Similaires

TU-514 est unique en raison de sa structure spécifique conçue pour inhiber LpxC. Les composés similaires comprennent :

CHIR-090 : Un autre inhibiteur puissant de LpxC avec une structure chimique différente.

LpxC-4 : Un inhibiteur analogue du substrat avec un mécanisme d'action similaire mais des groupes fonctionnels différents.

BB-78485 : Un inhibiteur de LpxC avec une structure et un mode de liaison distincts.

Ces composés partagent l'objectif commun d'inhiber LpxC mais diffèrent par leurs structures chimiques et leurs interactions spécifiques avec l'enzyme .

Propriétés

Formule moléculaire |

C22H41NO7 |

|---|---|

Poids moléculaire |

431.6 g/mol |

Nom IUPAC |

[(2R,3S,4R,5S)-3-hydroxy-5-[2-(hydroxyamino)-2-oxoethyl]-2-(hydroxymethyl)oxan-4-yl] tetradecanoate |

InChI |

InChI=1S/C22H41NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)30-22-17(14-19(25)23-28)16-29-18(15-24)21(22)27/h17-18,21-22,24,27-28H,2-16H2,1H3,(H,23,25)/t17-,18+,21+,22+/m0/s1 |

Clé InChI |

INAPDIIIYSWKOC-XHIHJMKYSA-N |

SMILES isomérique |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]([C@H]1O)CO)CC(=O)NO |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC1C(COC(C1O)CO)CC(=O)NO |

Synonymes |

3,6-anhydro-3-deoxy-N-hydroxy-3-C-hydroxymethyl-4-O-myristoyl-D-gluco-heptonamide TU-514 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.